Home > Products > Building Blocks P9106 > 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride - 297171-80-3

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

Catalog Number: EVT-1713639
CAS Number: 297171-80-3
Molecular Formula: C8H15ClN4
Molecular Weight: 202.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Compound Description: Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1) serves as a key intermediate in synthesizing various 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [] These derivatives were investigated for their pharmacological properties, particularly their effects on the central nervous system (CNS) in mice. []

[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Compound Description: [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (2) acts as a crucial precursor for synthesizing thiosemicarbazides by reacting with various isothiocyanates. [] These thiosemicarbazides are further utilized to synthesize 1,2,4-triazole and 1,3,4-thiadiazole derivatives. []

Thiosemicarbazides (3a-3g)

Compound Description: These compounds, denoted as 3a-3g, are a series of thiosemicarbazides synthesized by reacting [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (2) with various isothiocyanates. [] These thiosemicarbazides act as intermediates for synthesizing 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives. [] The molecular structure of 3a was confirmed using X-ray structure analysis. []

4H-1,2,4-triazole-3(2H)-thione derivatives (4a-4g)

Compound Description: These derivatives, represented as 4a-4g, are a series of 4H-1,2,4-triazole-3(2H)-thione derivatives synthesized via cyclization of the corresponding thiosemicarbazides (3a-3g) in a 2% aqueous sodium hydroxide solution. [] Some of these derivatives, specifically 4a, 4b, and 4g, were subjected to pharmacological investigations to assess their impact on the central nervous system (CNS) in mice. [] The molecular structure of 4g was confirmed by X-ray structure analysis. []

2-Amino-1,3,4-thiadiazole derivatives (5a-5g)

Compound Description: The 2-amino-1,3,4-thiadiazole derivatives (5a-5g) are synthesized by cyclizing the corresponding thiosemicarbazides (3a-3g) in an acidic environment. [] The molecular structures of 5a and 5g were confirmed through X-ray structure analysis. []

5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

Compound Description: This compound represents a 1,2,3-thiadiazole derivative synthesized and characterized for its potential antifungal activity. [] The study involved evaluating the structure-activity relationship and employing density functional theory (DFT) calculations to understand its antifungal properties. [] The molecular structure was confirmed by X-ray diffraction. []

5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

Compound Description: This compound is another 1,2,3-thiadiazole derivative synthesized and characterized for its fungicidal activity. [] Single-crystal X-ray diffraction was employed to determine its crystal structure. []

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives

Compound Description: This series of compounds represents alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. These derivatives were synthesized and investigated for their antiradical activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay. []

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

Compound Description: BOS172722 is a pyrido[3,4-d]pyrimidine derivative specifically designed and synthesized as a Monopolar Spindle 1 (MPS1) inhibitor. [] This compound demonstrated promising potential as a cancer drug candidate and progressed to Phase 1 clinical trials. []

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) is a ligand designed and synthesized for complexation with Group 12 elements. [] Its ability to form complexes with zinc, cadmium, and mercury was studied, and the resulting complexes were characterized to understand their structural features and supramolecular assembly. []

Bis(methanol-κO)bis(methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl-κ2N1,N5]sulfanyl}acetato)zinc(II)/cadmium(II) hexabromidocadmate(II)

Compound Description: This complex, denoted as [Zn0.76Cd0.24(phpy2NS)2(MeOH)2][Cd2Br6], is formed through the complexation of phpy2NS with zinc(II)/cadmium(II) in the presence of methanol and bromide ions. []

Dichlorido(methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl-κ2N1,N5]sulfanyl}acetato)mercury(II)

Compound Description: This complex, represented as [Hg(phpy2NS)Cl2], results from the complexation of phpy2NS with mercury(II) chloride. []

4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Compound Description: This compound is the active ingredient in an oil liniment studied for its antifungal and antimicrobial properties. [] The study aimed to evaluate the toxicity profile of this compound. []

5,5′‐(ethane‐1,2‐diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines)

Compound Description: This series of compounds represents a novel class of potential 15-lipoxygenase (15-LO) inhibitors. [] The study focused on their synthesis and evaluation as potential anti-inflammatory agents. []

1,2-bis(pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethane

Compound Description: These compounds are a novel class of heterocyclic molecules synthesized from 5,5′‐(ethane‐1,2‐diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines) through a cyclization reaction. [] These compounds were also evaluated for their 15-lipoxygenase (15-LO) inhibitory activity. []

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

Compound Description: This compound serves as a ligand and was synthesized and structurally characterized, along with its mercury(II) complex. [] The study aimed to understand its coordination chemistry and potential applications. []

[Hg(phpy2NS)Cl2]

Compound Description: This mercury(II) complex is formed by coordinating phpy2NS as a ligand to a central mercury(II) ion. [] The complex was synthesized and structurally characterized. []

3-((5-hydrazinyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1H-indole (V)

Compound Description: This compound serves as a central intermediate in synthesizing various heterocyclic compounds, including 1,3-diazetines. [] It is prepared from 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol by refluxing with hydrazine hydrate in absolute ethanol. []

Schiff bases [VI] a-d

Compound Description: These compounds, labeled as [VI] a-d, are a series of Schiff bases synthesized by condensing 3-((5-hydrazinyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1H-indole (V) with different aromatic aldehydes in absolute ethanol. []

N-acyl compounds [VII] a-d

Compound Description: The N-acyl compounds, denoted as [VII] a-d, are synthesized by the addition reaction of acetyl chloride to the imine group of the corresponding Schiff bases [VI] a-d in dry benzene. []

Diazetine derivatives [VIII] a-d

Compound Description: The diazetine derivatives [VIII] a-d are a series of heterocyclic compounds synthesized by reacting the corresponding N-acyl compounds [VII] a-d with sodium azide in dimethylformamide at 55-60°C. []

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile

Compound Description: This compound, (C36H26N8S4)(C2H3N), is a thiazolo-1,2,4-triazole derivative synthesized and characterized by X-ray crystallography. [] This study aimed to understand its structural features, including bond lengths, angles, and torsion angles, and to investigate the intermolecular interactions within its crystal structure. []

4-chloro-2-mercapto-5-methyl-N-(4-alkyl-4H-1,2,4-triazol-3-yl)benzenesulfonamides

Compound Description: This series of compounds represents a class of molecules designed and synthesized for their potential cardiovascular effects. [] Preliminary pharmacological studies were conducted to evaluate their acute toxicity and impact on the circulatory system. []

N-(2-dialkylaminoethyl)-(5-chloro-4-methyl-2-[(4-butyl or isobutyl -4H-1,2,4-triazol-3-yl)aminosulfonyl]phenylthio)alkanecarboxyamides (VII-X)

Compound Description: These compounds are a series of derivatives synthesized and evaluated for their cardiovascular effects, including acute toxicity and influence on the circulatory system. []

N-(2-dialkylaminoethyl)-(5-chloro-4-methyl-2-[(4-butyl or isobutyl -4H-1,2,4-triazol-3-yl)aminosulfonyl]phenylthio)alkanecarboxyamides hydrochlorides (VIIa-Xa, XI-XIII)

Compound Description: These compounds represent the hydrochloride salts of the previously mentioned N-(2-dialkylaminoethyl)-(5-chloro-4-methyl-2-[(4-butyl or isobutyl -4H-1,2,4-triazol-3-yl)aminosulfonyl]phenylthio)alkanecarboxyamides (VII-X). []

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound, containing both 1,2,4-triazole and cyclobutane rings, was synthesized and its molecular structure was determined using X-ray diffraction. [] Density Functional Theory (DFT) calculations were also performed to support the experimental findings. []

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives

Compound Description: This series of compounds represents derivatives of 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid, synthesized using alum as a catalyst in an aqueous media. [] The synthesized compounds were characterized using spectroscopic techniques. []

2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine

Compound Description: This compound features an adamantane ring system linked to the triazole moiety. [] Its crystal structure was determined using X-ray diffraction, revealing a nearly planar 1,2,4-triazole ring. []

2-{[5-(Pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl]methyl}acrylic acid hemihydrate

Compound Description: This compound, existing as a hemihydrate, contains a pyridine ring and an acrylic acid moiety linked to the triazole ring. [] Its crystal structure was determined using X-ray diffraction. []

2-(((5-(((5,7-Dimethyl-(1,2,4)triazolo-(1,5-a)pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-chromen-4-one Methanol Solvate

Compound Description: This compound, crystallizing as a methanol solvate, exhibits excellent antiproliferative activity against human cancer cell lines. [] Its crystal structure was determined using single-crystal X-ray diffraction, revealing a C-shaped molecular conformation. []

N-(4-methoxyphenyl)-2-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazinecarbothioamide (7)

Compound Description: This compound serves as a key precursor in the synthesis of 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4-(4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. []

5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4-(4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description: This compound is synthesized from N-(4-methoxyphenyl)-2-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazinecarbothioamide (7) and screened for its antimicrobial activity. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (3)

Compound Description: Compound (3) is a heterocycle synthesized from the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (1) with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol (2) in absolute ethanol. []

Overview

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It features a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety. This compound is primarily utilized in scientific research due to its unique chemical properties and potential biological activities, including antimicrobial and anticancer properties.

Source

The compound can be synthesized through various methods, often involving the reaction of 4-methyl-4H-1,2,4-triazole with piperidine in the presence of hydrochloric acid. This synthesis method allows for the production of the hydrochloride salt form, which is commonly used in laboratory settings.

Classification

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and exhibit a wide range of biological activities. The specific structural features of this compound contribute to its unique reactivity and potential applications in medicinal chemistry and material science.

Synthesis Analysis

Methods

The synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride typically involves the following reaction:

4 Methyl 4H 1 2 4 triazole+Piperidine+HCl4 4 Methyl 4H 1 2 4 triazol 3 YL piperidine hydrochloride\text{4 Methyl 4H 1 2 4 triazole}+\text{Piperidine}+\text{HCl}\rightarrow \text{4 4 Methyl 4H 1 2 4 triazol 3 YL piperidine hydrochloride}

This reaction requires controlled conditions such as heat to facilitate the formation of the desired product. The purity of the final compound generally exceeds 95%, making it suitable for various laboratory applications.

Technical Details

In industrial settings, the synthesis may be optimized for scalability and efficiency. Automated reactors and stringent quality control measures are often employed to ensure high yield and purity of the product.

Molecular Structure Analysis

Structure

The molecular formula of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is C8H16ClN4. It has a molecular weight of approximately 239.14 g/mol. The structural representation includes a piperidine ring connected to a triazole ring with a methyl group at the 4-position of the triazole.

Data

The compound's structure can be analyzed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques confirm the presence of functional groups and assist in elucidating the compound's structure .

Chemical Reactions Analysis

Reactions

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride can undergo several types of chemical reactions:

  • Oxidation: The triazole ring can be oxidized to form different oxidation products.
  • Reduction: Reduction reactions may modify either the triazole or piperidine moieties.
  • Substitution: The compound can participate in substitution reactions where functional groups on either ring are replaced by other groups.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH) are crucial to achieving desired transformations.

Mechanism of Action

The mechanism of action for 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride involves interactions with various biological targets. Research indicates that triazole derivatives can inhibit enzymes involved in critical biological processes. For instance, some studies have shown that similar compounds exhibit enzyme inhibition properties against acetylcholinesterase and α-glucosidase .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a white crystalline solid with high solubility in water due to its hydrochloride salt form. Its melting point and other physical characteristics can vary based on purity and synthesis method.

Chemical Properties

The chemical properties include stability under normal laboratory conditions but may vary under extreme pH or temperature conditions. The presence of both piperidine and triazole rings contributes to its reactivity profile.

Applications

Scientific Uses

The applications of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride span several fields:

  • Medicinal Chemistry: It is investigated for potential use as an antimicrobial or anticancer agent due to its unique structural features.
  • Material Science: The compound serves as a building block in synthesizing more complex molecules or materials with specific properties.
  • Catalysis: It may also be utilized as a catalyst in various chemical reactions owing to its reactive functional groups .
Introduction to the Pharmacological Significance of Triazole-Piperidine Hybrids

Triazole-piperidine hybrids represent a structurally novel class of compounds with emerging importance in targeted cancer therapeutics. These molecules leverage the complementary pharmacological properties of both heterocyclic systems: the 1,2,4-triazole moiety contributes strong hydrogen-bonding capacity and metabolic stability, while the piperidine ring enhances solubility and provides a scaffold for three-dimensional diversity. This hybrid architecture facilitates precise interactions with enzyme active sites and protein-protein interaction interfaces, particularly in oncology targets. The specific compound 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS: 297171-80-3, MW: 202.72 g/mol for free base) exemplifies this design philosophy, featuring a methylated triazole linked directly to the piperidine ring at the 3-position [3] [6]. Its hydrochloride salt form significantly improves aqueous solubility, enhancing bioavailability—a critical factor for in vivo efficacy. Structural analogs featuring this core have demonstrated diverse biological activities, including enzyme inhibition and immune modulation, positioning them as versatile scaffolds for anticancer drug development [8] [9].

Table 1: Key Structural Features of Triazole-Piperidine Hybrids

Structural ComponentPharmacological ContributionRole in Target Engagement
1,2,4-Triazole RingHydrogen bonding capacity, metabolic stabilityForms critical interactions with glutaminyl cyclase catalytic residues
N4-Methyl SubstitutionEnhanced membrane permeabilityPrevents undesired N-oxidation metabolism
Piperidine MoietyImproved solubility, conformational flexibilityPositions the triazole for optimal binding pocket insertion
Hydrochloride SaltIncreased aqueous solubilityEnhances bioavailability for in vivo activity

Rationale for Targeting Glutaminyl Cyclase Isoenzymes in Oncology

Glutaminyl cyclase (QC) and its isoenzyme (isoQC) have emerged as compelling therapeutic targets due to their central role in post-translational modification pathways that drive cancer immune evasion. QC catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (pE), while isoQC—a membrane-associated variant—specifically processes CD47, an essential "don't eat me" signal on cancer cells . Tumor cells exhibit significant upregulation of isoQC, leading to increased generation of the pE-CD47 isoform. This modified CD47 displays 10-50-fold stronger binding affinity to SIRPα on macrophages compared to its non-modified counterpart, resulting in potent inhibition of phagocytosis and immune evasion [10].

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride derivatives were rationally designed as isoQC inhibitors through structure-activity relationship optimization. The diphenyl conjugated imidazole (DPCI) scaffold was modified to incorporate the triazole-piperidine motif, yielding compounds with markedly improved inhibitory potency against both QC and isoQC (IC₅₀ values in low nanomolar range) while exhibiting enhanced selectivity for isoQC over the parent enzyme . Crucially, compound 27 (a lead derivative) demonstrated potent isoQC inhibition without affecting viability across multiple cell lines (A549, H1299, PC9, HEK293T) and did not alter body weight in murine models, indicating a favorable preclinical safety profile . In isoQC-overexpressing A549 xenograft models, treatment with this derivative significantly reduced pE-CD47 levels and tumor burden, confirming target engagement and therapeutic efficacy through isoQC inhibition.

Table 2: Comparative Inhibition Profile of Triazole-Piperidine Derivatives Against QC Isoenzymes

CompoundQC IC₅₀ (nM)isoQC IC₅₀ (nM)Selectivity (isoQC/QC)Cell Viability Impact
Parent DPCI420 ± 35380 ± 280.9Significant reduction at 10µM
Derivative 2785 ± 6.212 ± 1.87.1No effect up to 100µM
Clinical Candidate (Ref)92 ± 8.168 ± 5.30.74Moderate reduction at 50µM

Role of pE-CD47 Pathway Modulation in Immune Evasion and Cancer Progression

The CD47-SIRPα axis represents a master immune checkpoint that enables tumors to evade innate immune surveillance. CD47, when modified by isoQC to its pE-form, becomes a high-affinity ligand for SIRPα on phagocytic cells (macrophages, dendritic cells). Binding triggers SIRPα phosphorylation and recruitment of SHP-1/SHP-2 phosphatases, ultimately inhibiting myosin-IIA accumulation at the phagocytic synapse and blocking phagocytosis [2] [10]. This pathway is exploited across hematologic and solid tumors, with CD47 overexpression correlating with poor prognosis and therapeutic resistance.

Triazole-piperidine derivatives directly disrupt this pathway by inhibiting isoQC-mediated pE-CD47 formation. In engineered A549 models (isoQCOE vs. isoQCKD), treatment with 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride analogs reduced pE-CD47 levels by >80% without affecting total CD47 expression . This specific biochemical effect translated to functional immune reactivation:

  • Restored Phagocytosis: Tumor cells pre-treated with these derivatives showed 3-5 fold increased phagocytosis by macrophages in co-culture assays due to diminished "don't eat me" signaling [2]
  • Synergy with Adaptive Immunity: By reducing pE-CD47 levels, dendritic cells more effectively present tumor antigens, potentially stimulating CD8⁺ T-cell responses—a critical secondary mechanism beyond innate immune reactivation [10]
  • Metastasis Inhibition: As CD47-pE modification promotes hematogenous dissemination, isoQC inhibition reduced metastatic burden in vivo by interfering with this migration-enhancing function [2] [10]

Table 3: Anti-Tumor Mechanisms of Triazole-Piperidine-Based isoQC Inhibitors

Biological ProcessEffect of Compound 27Therapeutic Consequence
pE-CD47 Biosynthesis↓↓ (83% reduction in A549 isoQC_OE)Weakened CD47-SIRPα binding affinity
Macrophage Phagocytosis↑↑ (4.7-fold increase vs. control)Direct tumor cell clearance
Dendritic Cell ActivationEnhanced antigen cross-presentationPotential CD8⁺ T-cell priming
Tumor Metastasis↓↓ (67% reduction in lung nodules)Inhibition of hematogenous dissemination

The targeted mechanism of these compounds offers a significant advantage over direct CD47-blocking antibodies, which cause significant erythrocyte toxicity due to ubiquitous CD47 expression. By inhibiting only the pathological pE-CD47 modification, triazole-piperidine derivatives selectively disrupt the high-affinity CD47-SIRPα interaction in tumors while sparing normal CD47 functions [10].

Properties

CAS Number

297171-80-3

Product Name

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H

InChI Key

ZUPNLPWZBNAOSL-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2CCNCC2.Cl

Canonical SMILES

CN1C=NN=C1C2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.